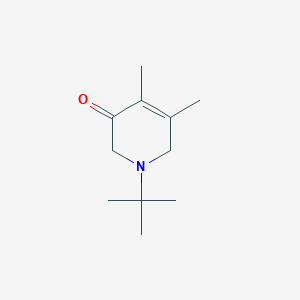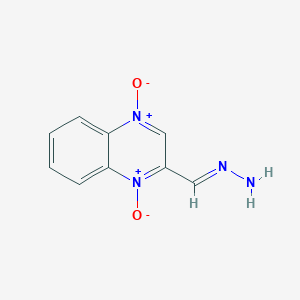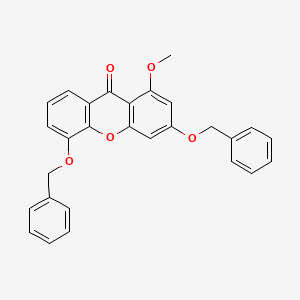![molecular formula C16H30O5 B14595997 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane CAS No. 61613-34-1](/img/structure/B14595997.png)
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a peroxy group, which imparts significant oxidative properties to the molecule. This compound finds applications in various fields, including organic synthesis, industrial processes, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane typically involves the reaction of dodecanal with a peroxycarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxy compound. The general reaction scheme can be represented as follows:
Dodecanal+Peroxycarboxylic Acid→1-Oxo-1-([(propan-2-yl)oxy]carbonylperoxy)dodecane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane undergoes various chemical reactions, primarily driven by its peroxy group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of alkenes to epoxides or alcohols.
Reduction: Under specific conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid, hydrogen peroxide, and other peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as sodium
Eigenschaften
CAS-Nummer |
61613-34-1 |
|---|---|
Molekularformel |
C16H30O5 |
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
propan-2-yloxycarbonyl dodecaneperoxoate |
InChI |
InChI=1S/C16H30O5/c1-4-5-6-7-8-9-10-11-12-13-15(17)20-21-16(18)19-14(2)3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
RBCGTTRFLDYBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OOC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



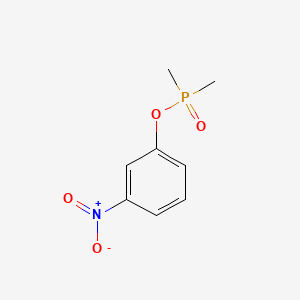
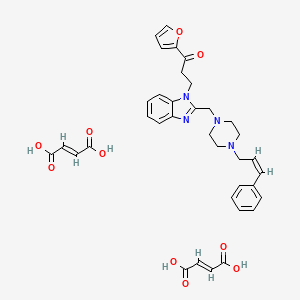
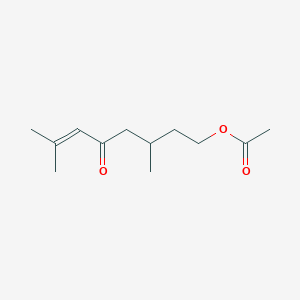
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
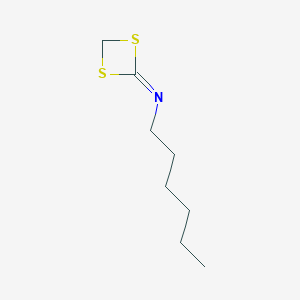

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)

